![molecular formula C14H21Cl2NO B1456201 Chlorhydrate de 3-[2-(tert-butyl)-4-chlorophénoxy]pyrrolidine CAS No. 1146960-57-7](/img/structure/B1456201.png)
Chlorhydrate de 3-[2-(tert-butyl)-4-chlorophénoxy]pyrrolidine
Vue d'ensemble
Description
3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl group and a chlorophenoxy group
Applications De Recherche Scientifique
3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of novel drugs, particularly those targeting central nervous system disorders.
Biological Studies: It is employed in studies investigating the inhibition of specific enzymes, such as carbonic anhydrase, which is involved in various physiological processes.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of Substituents: The tert-butyl and chlorophenoxy groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the phenoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different oxidation states of the phenoxy group and the pyrrolidine ring .
Mécanisme D'action
The mechanism of action of 3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-N-aryl pyrrolidine-2,5-dione: This compound shares the pyrrolidine scaffold and is used in similar applications, such as enzyme inhibition.
Indole Derivatives: Indole derivatives, like indole-3-acetic acid, have diverse biological activities and are used in various pharmacological studies.
Uniqueness
3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and chlorophenoxy groups enhances its stability and reactivity, making it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
3-(2-tert-butyl-4-chlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-14(2,3)12-8-10(15)4-5-13(12)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIMNYWKMRWTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


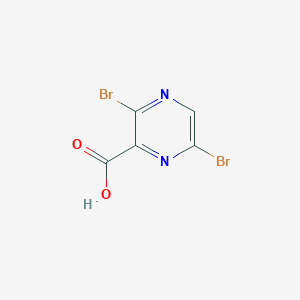
![4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B1456120.png)
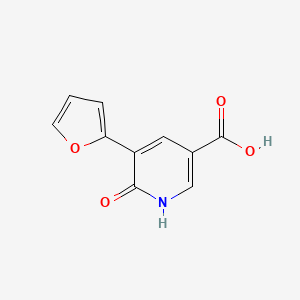
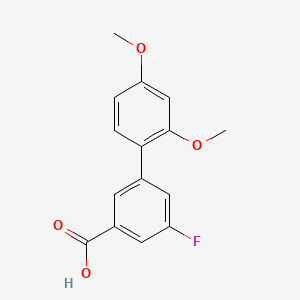
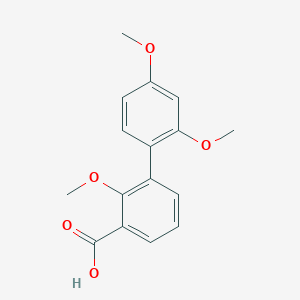
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1456129.png)
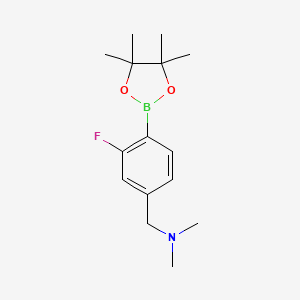
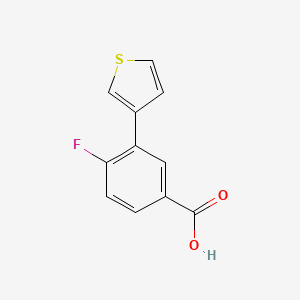
![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)
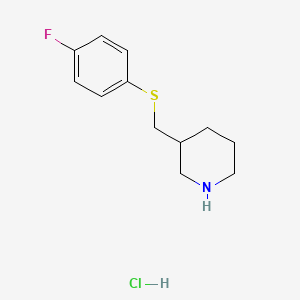
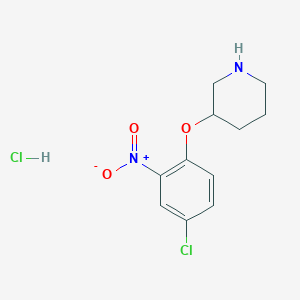
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
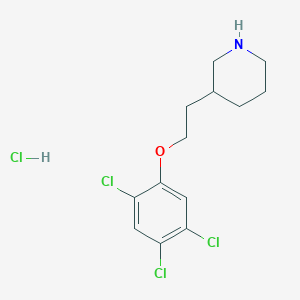
![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)
